2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide
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Overview
Description
2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide is a complex organic compound with a unique structure that combines a quinazolinone core with a cyclohexenyl group and a sulfanylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexene and an appropriate alkylating agent.
Attachment of the Sulfanylpropanamide Moiety: This step involves the nucleophilic substitution of a suitable thiol with a halogenated propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the quinazolinone core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: As a probe to study biological processes, particularly those involving sulfanyl and quinazolinone-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Use in the development of new materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of 2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with nucleophilic sites on proteins, while the sulfanyl group could form reversible covalent bonds with thiol groups on cysteine residues.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A simpler compound with a cyclohexenyl group and an amine functionality.
2-(1-Cyclohexenyl)cyclohexanone: Contains a cyclohexenyl group and a ketone functionality.
Uniqueness
2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide is unique due to the combination of a quinazolinone core, a cyclohexenyl group, and a sulfanylpropanamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-[2-(cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-13(19(22)25)29-21-23-16-12-18(28-3)17(27-2)11-15(16)20(26)24(21)10-9-14-7-5-4-6-8-14/h7,11-13H,4-6,8-10H2,1-3H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZAITJBCLZSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=NC2=CC(=C(C=C2C(=O)N1CCC3=CCCCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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